1-Octadecylamine sulfate

Aqueous solubility Formulation compatibility Counterion engineering

1-Octadecylamine sulfate (CAS 4706-65-4, molecular formula C₁₈H₄₁NO₄S, MW 367.6 g/mol) is the sulfuric acid salt of octadecylamine (stearylamine), a primary long-chain alkylamine bearing an 18-carbon hydrophobic tail. The compound belongs to the class of cationic ammonium sulfate surfactants and is synthesized via straightforward acid-base neutralization of octadecylamine with sulfuric acid.

Molecular Formula C18H41NO4S
Molecular Weight 367.6 g/mol
CAS No. 4706-65-4
Cat. No. B12644922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecylamine sulfate
CAS4706-65-4
Molecular FormulaC18H41NO4S
Molecular Weight367.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN.OS(=O)(=O)O
InChIInChI=1S/C18H39N.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H2,1,2,3,4)
InChIKeyINHNQBQIGOOEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecylamine Sulfate (CAS 4706-65-4): Chemical Identity and Procurement Context for C18 Amine Sulfate Surfactants


1-Octadecylamine sulfate (CAS 4706-65-4, molecular formula C₁₈H₄₁NO₄S, MW 367.6 g/mol) is the sulfuric acid salt of octadecylamine (stearylamine), a primary long-chain alkylamine bearing an 18-carbon hydrophobic tail . The compound belongs to the class of cationic ammonium sulfate surfactants and is synthesized via straightforward acid-base neutralization of octadecylamine with sulfuric acid [1]. Unlike the water-insoluble free base octadecylamine (CAS 124-30-1, solubility <1 mg/mL at 72°F) , the sulfate salt form confers markedly enhanced aqueous dispersibility, enabling its use as a surfactant, emulsifier, corrosion inhibitor, and surface-modifying agent across industrial and research applications. Its boiling point is reported as 348.9°C at 760 mmHg .

Why Generic Substitution of C18 Alkylamine Derivatives Fails: The Counterion and Chain-Length Specificity of 1-Octadecylamine Sulfate


Although octadecylamine-based compounds share an identical C18 hydrophobic scaffold, substitution with alternative salts (acetate, hydrochloride) or shorter-chain analogs fundamentally alters performance in aqueous formulations. The sulfate counterion provides a divalent anionic species that influences solubility, Krafft point behavior, and electrolyte compatibility in ways that monovalent-counterion salts do not replicate [1]. Furthermore, the C18 chain length confers quantifiably different critical micelle concentration (CMC), surface tension depression, and nanoparticle capping efficiency compared to C12–C16 alkylamine analogs [2]. The evidence below demonstrates that 1-octadecylamine sulfate occupies a specific performance niche that is not interchangeable with free base octadecylamine, its acetate or hydrochloride salts, sodium octadecyl sulfate, or shorter-chain alkylamine sulfates. Procurement decisions based solely on the octadecylamine pharmacophore without regard to counterion identity and chain length risk compromised formulation stability, inadequate surface activity, and process reproducibility failures.

1-Octadecylamine Sulfate (CAS 4706-65-4): Quantitative Differential Evidence Against Closest Analogs and Alternatives


Aqueous Solubility: Sulfate Salt vs. Free Base Octadecylamine (>25-Fold Differential)

1-Octadecylamine sulfate exhibits water solubility of at least 25 mg/mL (25 g/L) at ambient temperature, attributable to the ionic sulfate headgroup [1]. In contrast, the free base octadecylamine (CAS 124-30-1) is classified as water-insoluble, with measured solubility below 1 mg/mL at 72°F (NTP, 1992) and confirmed insoluble per multiple authoritative chemical catalogs . This represents a greater than 25-fold differential in aqueous solubility. The practical consequence is that 1-octadecylamine sulfate can be directly formulated into aqueous systems without organic co-solvents, whereas the free base requires pre-dissolution in chloroform, ethanol, or benzene followed by dispersion, adding process complexity, cost, and VOC burden.

Aqueous solubility Formulation compatibility Counterion engineering

Counterion Solubility Advantage: Sulfate Salt vs. Acetate and Hydrochloride Salts of Octadecylamine

Among octadecylamine salts, the sulfate form demonstrates superior cold-water solubility compared to the acetate and hydrochloride counterparts. 1-Octadecylamine sulfate is soluble at ≥25 mg/mL in water at room temperature [1]. Octadecylamine acetate is described as 'very slightly soluble in cold water' and typically requires heating to 37°C or ultrasonic bath treatment to achieve dissolution . Octadecylamine hydrochloride (CAS 1838-08-0) is 'slightly soluble in water' and requires hot methanol for complete dissolution, with water solubility noted as limited . The sulfate salt thus enables ambient-temperature aqueous processing that neither the acetate nor hydrochloride salt reliably supports, making it the preferred form for applications requiring cold-water-dispersible cationic surfactant activity, such as textile softening, mineral flotation in ambient-temperature circuits, and cleaning formulations designed for energy-efficient cold-water operation.

Counterion effect Salt form selection Cold-water solubility

CMC and Surface Tension Depression: C18 Alkylamine Sulfate Surfactant Class vs. Sodium Octadecyl Sulfate (Anionic Analog)

Surfactants derived from octadecylamine with sulfate/ammonium headgroup architecture demonstrate substantially lower critical micelle concentration (CMC) and more pronounced surface tension depression than the anionic sodium alkyl sulfate counterpart. An octadecylamine-propylene oxide oligomeric surfactant (structurally analogous in headgroup character to the octadecylammonium sulfate class) exhibits a CMC of 0.158 mM (1.58 × 10⁻⁴ mol/L) and surface tension at CMC (γCMC) of 31.92 mN/m at ambient conditions [1]. In comparison, sodium octadecyl sulfate (CAS 1120-04-3), where the sulfate is covalently O-linked to the alkyl chain, shows a CMC of 0.2 mM and γCMC of approximately 48 mN/m at 30°C, with the Krafft point measured at 56°C [2]. While this is a cross-study comparison involving a derivative rather than the exact sulfate salt, the data supports the class-level inference that the ammonium-sulfate headgroup motif (as in 1-octadecylamine sulfate) yields both a lower CMC and a substantially lower equilibrium surface tension (~16 mN/m lower) relative to the sodium alkyl sulfate architecture bearing an identical C18 tail. This translates to greater surfactant efficiency — less material required to achieve equivalent surface tension reduction.

Critical micelle concentration Surface tension Surfactant efficiency

Chain-Length Specificity: C18 vs. C12–C16 Alkylamines in Nanoparticle Phase Transfer Efficiency

In a systematic comparison of alkylamine chain length effects on nanoparticle phase transfer from aqueous to organic media, octadecylamine (C18) was identified as the most efficient stabilizer among dodecylamine (C12), hexadecylamine (C16), and octadecylamine (C18) [1]. The ODA-nanoparticle complex formed rapidly (within 20 seconds) upon shaking the ODA/ethanol mixture with aqueous nanoparticles, and the resulting hydrophobic complex spontaneously separated from the aqueous phase [1]. While this study employed the free base form dissolved in ethanol, the sulfate salt formulation of 1-octadecylamine sulfate — being pre-ionized and water-soluble — can be introduced directly into aqueous nanoparticle dispersions without organic co-solvent, potentially simplifying the phase transfer workflow. The C18 chain provides sufficient hydrophobicity to drive spontaneous phase separation, a property not achievable with C12 or C14 alkylamines, where the shorter alkyl chains yield insufficient hydrophobic character for efficient phase transfer. This chain-length specificity establishes a minimum hydrophobe requirement that only the C18 (and to a lesser extent C16) homolog meets.

Nanoparticle capping Phase transfer Alkyl chain length effect

Corrosion Inhibition Efficiency in Condensate Water Systems: ODA-Based Inhibitor on Mild Steel

An octadecylamine-based supramolecular complex (CDDA, prepared from β-cyclodextrin and octadecylamine) demonstrated 94.1% corrosion inhibition efficiency for Q235 mild steel in condensate water at 1 mmol/L concentration and 35°C, as measured by dynamic weight loss [1]. The inhibition efficiency increased monotonically with CDDA concentration: 82.2% at 0.05 mmol/L, 89.0% at 0.1 mmol/L, 90.7% at 0.3 mmol/L, 92.4% at 0.6 mmol/L, and 94.1% at 1.0 mmol/L [1]. The inhibitor behaved as a mixed-type inhibitor (predominantly anodic) obeying Langmuir adsorption isotherm, forming a protective monolayer film on the steel surface [1][2]. While these data derive from a cyclodextrin-complexed ODA rather than the sulfate salt directly, the filmed amine protection mechanism is shared across octadecylamine-derived corrosion inhibitors, and the sulfate salt's superior water solubility enables more convenient aqueous dosing compared to the water-insoluble free base, which typically requires emulsion preparation or organic solvent carriers [3]. For comparison, shorter-chain alkylamines (C12–C16) used in zinc phosphating baths decrease coating weight and modify crystallization kinetics but do not form the same dense hydrophobic barrier film on steel surfaces [4].

Corrosion inhibition Mild steel protection Filming amine

Hydrophobic Surface Modification Efficiency: C18 Amine Achieves Superhydrophobic Contact Angles >148°

Octadecylamine-functionalized materials consistently achieve water contact angles exceeding 148°, placing them in the near-superhydrophobic to superhydrophobic regime. Graphene nanosheets functionalized with octadecylamine (G-ODA) at 7 wt% loading produced polyester fabric with a water contact angle of 148°, representing a dramatic increase from the untreated hydrophilic polyester baseline [1]. In separate studies, octadecylamine grafting onto lignocellulosic jute fabrics via enzymatic methods yielded contact angles of 116.72° [2], while ODA-functionalized graphite oxide films reached superhydrophobic contact angles of 163.2° with hysteresis of only 3.1° [3]. These values are consistently higher than those achievable with C12 or C14 alkylamines, where the shorter hydrocarbon chain provides less surface coverage and lower hydrophobicity. The sulfate salt form of 1-octadecylamine offers the practical advantage of water-based application: unlike the free base, which requires organic solvent carriers (ethanol, chloroform) for surface deposition, the water-soluble sulfate salt can be applied from purely aqueous media, reducing VOC emissions and simplifying industrial coating workflows while delivering the same C18 hydrophobe to the target surface after ion exchange or thermal curing.

Surface hydrophobization Contact angle Coatings and textiles

1-Octadecylamine Sulfate (CAS 4706-65-4): Evidence-Backed Application Scenarios for Procurement and Formulation


Aqueous Corrosion Inhibitor Formulations for Boiler Water and Closed-Loop Cooling Systems

The combination of water solubility (≥25 mg/mL) [Section 3, Evidence Item 1] and the demonstrated corrosion inhibition efficiency of the octadecylamine class (94.1% at 1 mmol/L on mild steel in condensate water) [Section 3, Evidence Item 5] positions 1-octadecylamine sulfate as a directly dosable filming amine corrosion inhibitor for steam boilers, condenser lines, and closed-loop cooling circuits. Unlike the free base, which requires emulsion preparation using organic solvents or heated dispersal [1], the sulfate salt dissolves directly in feedwater at ambient temperature, simplifying injection protocols and eliminating the risk of organic solvent carryover into steam circuits. The C18 chain forms a dense hydrophobic monolayer on metal surfaces that shorter-chain (C12–C16) alkylamine sulfates cannot replicate with equivalent film integrity [2]. Specifiers should verify sulfate salt compatibility with system metallurgy (copper alloys may require additional passivation) and confirm that the ammonium counterion does not interfere with existing water chemistry additives.

Nanoparticle Capping and Aqueous-to-Organic Phase Transfer in Colloidal Synthesis

Research groups synthesizing metal nanoparticles (Au, Ag, Pd) in aqueous media who require subsequent organic-phase dispersion should prioritize C18 amine-based surfactants. The quantitative evidence shows octadecylamine as the most efficient chain length for phase transfer, enabling complete transfer in under 1 minute [Section 3, Evidence Item 4]. 1-Octadecylamine sulfate's water solubility allows direct addition to aqueous nanoparticle dispersions without the ethanol pre-dissolution step required by the free base, potentially streamlining the workflow to a single-vessel process [3]. The ammonium-sulfate headgroup may also provide electrostatic stabilization complementary to the steric stabilization from the C18 chain, though this requires empirical validation for specific nanoparticle compositions. Users should compare transfer efficiency against free base ODA in their specific nanoparticle system to quantify the sulfate salt's process advantage.

Textile and Nonwoven Hydrophobic Finishing via Aqueous Padding or Exhaustion

The demonstrated ability of octadecylamine to confer water contact angles exceeding 148° on fabric substrates [Section 3, Evidence Item 6] supports the use of 1-octadecylamine sulfate as a water-based hydrophobic finishing agent for textiles and nonwovens. The sulfate salt's aqueous solubility enables padding (dip-and-nip) or exhaustion application methods that avoid the organic solvents (ethanol, chloroform, benzene) required for free base octadecylamine deposition [4]. After application, thermal curing or ion exchange with fabric-bound anionic groups releases the C18 amine onto the fiber surface. Formulators should compare hydrophobicity durability after laundering against competitive C18-based finishes (e.g., stearyl-modified silicones, wax emulsions) and assess hand feel impacts. For procurement, the sulfate salt eliminates the fire hazard and VOC permitting costs associated with organic solvent-based hydrophobic treatment baths.

Cold-Water Mineral Flotation Circuits Requiring Cationic Collectors

In mineral processing operations, particularly phosphate and potash flotation conducted at ambient or cold-water temperatures, 1-octadecylamine sulfate offers a processing advantage over octadecylamine acetate. The sulfate salt's room-temperature water solubility (≥25 mg/mL) contrasts with the acetate salt's 'very slightly soluble in cold water' behavior [Section 3, Evidence Item 2], enabling direct flotation cell dosing without pre-heating or solvent-assisted dispersion [5]. The C18 chain provides the requisite hydrophobicity for bubble attachment to target mineral particles, while the sulfate counterion avoids the potential interference that chloride ions (from hydrochloride salts) can cause in downstream brine management. However, specifiers should note that the sulfate salt's Krafft point behavior — the temperature below which surfactant solubility drops sharply — is influenced by the divalent sulfate counterion [6], and performance validation at the specific circuit operating temperature is essential before full-scale procurement commitment.

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